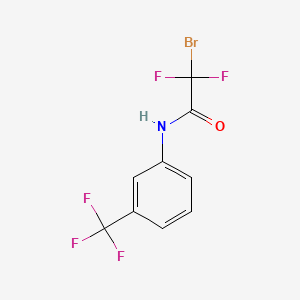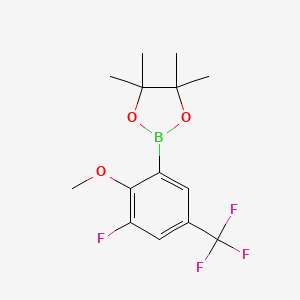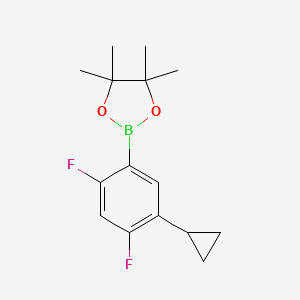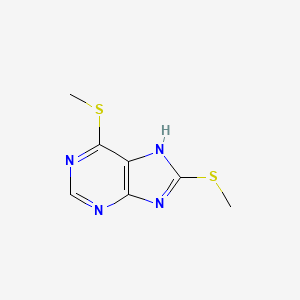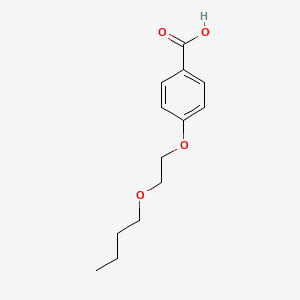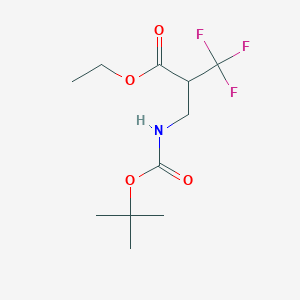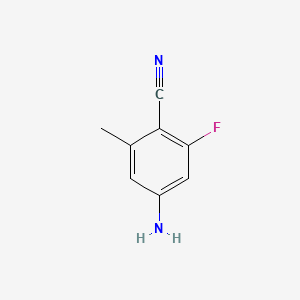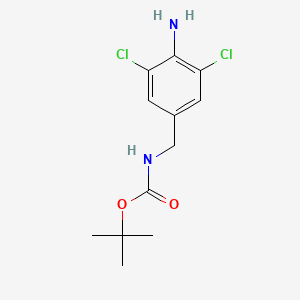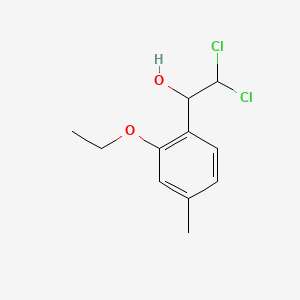
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol is an organic compound with the molecular formula C11H14Cl2O2 It is a chlorinated derivative of phenylethanol, characterized by the presence of two chlorine atoms and an ethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol typically involves the chlorination of 1-(2-ethoxy-4-methylphenyl)ethanol. This can be achieved using reagents such as concentrated hydrochloric acid and aqueous hydrogen peroxide in hot ethanol . The reaction conditions must be carefully controlled to ensure the selective chlorination of the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a dechlorinated product.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanone.
Reduction: Formation of 1-(2-ethoxy-4-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the ethoxy group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(4-methylphenyl)ethanol
- 2,2-Dichloro-1-(2-isopropoxy-4-methylphenyl)ethanol
- 2,2-Dichloro-1-(4-ethoxy-2-methylphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(2-ethoxy-4-methylphenyl)ethanol is unique due to the specific positioning of the ethoxy and methyl groups on the phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H14Cl2O2 |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-ethoxy-4-methylphenyl)ethanol |
InChI |
InChI=1S/C11H14Cl2O2/c1-3-15-9-6-7(2)4-5-8(9)10(14)11(12)13/h4-6,10-11,14H,3H2,1-2H3 |
InChI Key |
POHIHQSCQGZWLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)C(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


